molecular formula C48H78O19 B2792895 Scheffoleoside A CAS No. 160669-23-8

Scheffoleoside A

Cat. No. B2792895
CAS RN: 160669-23-8
M. Wt: 959.133
InChI Key: LGOPJRNHNGETGG-VHDIDQESSA-N
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Description

Scheffoleoside A is a natural compound that can be extracted from Centella asiatica. It falls under the category of neuroprotective agents .


Synthesis Analysis

The synthesis of this compound involves its isolation from the plant source, Centella asiatica. Researchers employ techniques such as high-performance liquid chromatography coupled with electrospray ionization-quadrupole-time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS) to identify and characterize its major chemical constituents .

Scientific Research Applications

Triterpenoid Saponins from Schefflera heptaphylla

Scheffoleoside A, a triterpenoid saponin, has been identified in Schefflera heptaphylla. This study reports the isolation of various saponins from Schefflera heptaphylla, including scheffoleoside B. These compounds were evaluated for their anti-inflammatory activities. Notably, certain saponins exhibited inhibitory effects on lipopolysaccharide-induced nitric oxide production in cells, indicating their potential anti-inflammatory properties (Wu et al., 2013).

Pharmacokinetic Study of Triterpene Saponins

In a pharmacokinetic study involving Akebia trifoliata, which contains this compound, a UHPLC-MS/MS method was developed for the simultaneous determination of four triterpene saponins, including this compound, in rat plasma. This study is significant for understanding the in vivo interactions and pharmacological effects of these compounds, providing a basis for clinical applications of Akebia trifoliata extract (Chen et al., 2019).

Neuroprotective Effects of Triterpene Saponins

A study on Centella asiatica, which contains this compound, revealed the neuroprotective effects of its triterpene saponins. The compounds, including this compound, were shown to protect PC12 cells from damage and attenuate cell apoptosis. This suggests potential applications in developing new neuroprotective agents (Wu et al., 2020).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOPJRNHNGETGG-FTOKAHLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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